Dichlorprop-P (R-2-(2,4-dichlorophenoxy)propanoic acid) is a highly selective, systemic phenoxypropionic acid herbicide functioning as a synthetic auxin (Group 4). Commercially available as an acid, dimethylamine salt, or 2-ethylhexyl ester, it is primarily procured for post-emergence control of broadleaf weeds and woody brush in cereals, pastures, and industrial vegetation management [1]. Unlike older formulations, Dichlorprop-P is the resolved, enantiopure R(+)-isomer, which contains the entirety of the compound's herbicidal activity. This enantiopurity makes it a critical active ingredient for formulators seeking to minimize environmental chemical loading while maintaining high efficacy against difficult-to-control species that resist standard phenoxyacetic acids like 2,4-D.
Optically pure R-(+)-enantiomer of dichlorprop; eliminates inactive S-isomer load in study design
Supports auxin receptor TIR1-IAA7 binding and stereospecific auxin signaling studies
Enantioselective degradation, chiral inversion monitoring, and soil persistence modeling
Substituting Dichlorprop-P with racemic dichlorprop is highly inefficient for modern agrochemical procurement; the racemic mixture contains 50% of the inactive S(-)-enantiomer, which doubles the required application rate, wastes formulation volume, and unnecessarily increases the environmental chemical burden . Furthermore, attempting to substitute Dichlorprop-P entirely with the more common 2,4-D often fails in industrial and forestry applications, as 2,4-D lacks the specific efficacy required to control certain tolerant woody brush and broadleaf weed species. Procuring Dichlorprop-P ensures targeted ACCase inhibition and auxin mimicry that broadens the control spectrum and enables highly synergistic dose reductions when used in premixtures.
Introduces ~50% inactive S-enantiomer; soil dissipation kinetics and microbial community response may shift compared to enantiopure R form
Different auxin receptor binding affinity and crop selectivity profiles limit direct interchange without site-specific evaluation
Distinct bacterial degradation rates and soil adsorption behavior; persistence ranking and leaching potential may not transfer
Dichlorprop-P is the pure R(+)-enantiomer of dichlorprop. Because the S(-)-enantiomer lacks herbicidal activity, utilizing Dichlorprop-P achieves equivalent weed control at exactly half the application rate of the racemic mixture [1]. This 1:2 efficacy ratio allows formulators to drastically reduce the volume of active ingredient required per hectare.
| Evidence Dimension | Required Application Dose for Equivalent Efficacy |
| Target Compound Data | Dichlorprop-P (1x dose) |
| Comparator Or Baseline | Racemic Dichlorprop (2x dose) |
| Quantified Difference | 50% reduction in active ingredient requirement |
| Conditions | Standard broadleaf weed control field applications |
Procuring the resolved enantiomer halves the required raw material volume, reducing formulation, transport, and storage costs while meeting strict environmental load regulations.
When formulated in a premixture with 2,4-D and dicamba, Dichlorprop-P exhibits massive synergistic efficacy against glyphosate-resistant Bassia scoparia (kochia). Field-based dose-response experiments demonstrate that the ED90 (effective dose for 90% control) for Dichlorprop-P is reduced 6-fold, and the ED90 for 2,4-D is reduced 90-fold compared to their standalone applications [1].
| Evidence Dimension | ED90 for Glyphosate-Resistant Kochia Control |
| Target Compound Data | Dichlorprop-P in 3-way premixture |
| Comparator Or Baseline | Standalone Dichlorprop-P and 2,4-D |
| Quantified Difference | 6-fold reduction in required Dichlorprop-P dose; 90-fold reduction for co-formulated 2,4-D |
| Conditions | Field-based dose-response experiments on fallow land |
Provides a highly efficient procurement strategy for formulators developing next-generation products targeting herbicide-resistant weed biotypes with minimal active ingredient volumes.
While the R(+)-enantiomer (Dichlorprop-P) provides the targeted herbicidal action, the S(-)-enantiomer present in racemic mixtures provides no weed control but still causes non-target fatty acid decreases in model plants like Arabidopsis thaliana [1]. Procuring the pure P-isomer eliminates this unnecessary physiological stress and off-target metabolic disruption.
| Evidence Dimension | Non-target metabolic burden (fatty acid disturbance) |
| Target Compound Data | Dichlorprop-P (R-isomer) |
| Comparator Or Baseline | Racemic Dichlorprop (containing S-isomer) |
| Quantified Difference | Elimination of 50% inactive isomer that causes off-target physiological stress |
| Conditions | Enantioselective phytotoxicity assays on non-target species |
Ensures compliance with modern agrochemical regulations that increasingly restrict the application of inactive, environmentally persistent enantiomers.
Dichlorprop-P is frequently utilized in settings where 2,4-D alone is insufficient. Formulations combining 2,4-D with Dichlorprop-P (often as ethylhexyl esters) significantly augment the range and extent of control against woody plants and brush on industrial and non-crop lands, overcoming the natural tolerance these species exhibit toward standalone phenoxyacetic acids [1].
| Evidence Dimension | Weed Control Spectrum |
| Target Compound Data | Dichlorprop-P + 2,4-D combinations |
| Comparator Or Baseline | 2,4-D standalone |
| Quantified Difference | Expanded control of woody brush and specific broadleaf weeds |
| Conditions | Industrial vegetation and forestry management applications |
Crucial for buyers formulating broad-spectrum herbicides for forestry, utility lines, and railway rights-of-way where standalone phenoxyacetic acids fail.
Because Dichlorprop-P delivers full herbicidal efficacy at half the dose of racemic dichlorprop, it is a highly efficient choice for formulating modern, environmentally compliant broadleaf herbicides for wheat, barley, and oats, minimizing unnecessary chemical loading .
Dichlorprop-P is highly recommended as a synergistic co-formulant with 2,4-D and dicamba. This combination drastically lowers the ED90 required to control resistant biotypes like glyphosate-resistant kochia, making it a critical asset for resistance management programs [1].
For non-crop lands, utility lines, and forestry applications, Dichlorprop-P (often in its 2-ethylhexyl ester form) is formulated alongside 2,4-D to expand the control spectrum, effectively eliminating woody brush species that tolerate standalone 2,4-D applications .
Corrosive;Irritant